
3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone
Overview
Description
3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone with a heptyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the dioxane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4 in dry ether or alcohol solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, depending on the specific substitution reaction.
Scientific Research Applications
Medicinal Chemistry
3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone has been investigated for its potential biological activities. Research indicates that it may possess anti-inflammatory properties and could modulate enzyme activities that influence metabolic pathways. This makes it a candidate for developing therapeutic agents targeting inflammatory diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various substitution reactions, making it useful in creating complex molecules. It can act as a protective group for carbonyl compounds, facilitating their manipulation during synthetic procedures.
Polymer Production
Due to its structural characteristics, this compound can be utilized in the production of polymers. Its incorporation into polymer matrices can enhance material properties such as flexibility and thermal stability.
Case Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of derivatives of this compound on cellular models of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory therapeutic agent.
Case Study 2: Synthesis of Novel Compounds
Researchers have reported the successful synthesis of novel derivatives from this compound through various chemical reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting its utility as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxane ring can act as a stabilizing moiety, influencing the compound’s reactivity and binding affinity. The heptyl side chain may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxan-2-yl)phenol: Similar structure with a phenol group instead of the heptylpropiophenone backbone.
1,3,5-Tris(1,3-dioxan-2-yl)benzene: Contains multiple dioxane rings attached to a benzene ring.
Uniqueness
3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone is unique due to its combination of a 1,3-dioxane ring with a propiophenone backbone and a heptyl side chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Biological Activity
3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound includes a dioxane ring, which is known for enhancing lipophilicity and biological activity. The presence of the heptyl chain contributes to its hydrophobic properties, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The dioxane moiety is believed to play a significant role in binding interactions with enzymes and receptors. Preliminary studies suggest that this compound may exert effects by:
- Modulating enzyme activity: Influencing metabolic pathways through enzyme inhibition or activation.
- Interacting with cellular receptors: Potentially acting as an agonist or antagonist in various signaling pathways.
- Inducing oxidative stress: Similar compounds have shown the ability to increase reactive oxygen species (ROS) levels, leading to cytotoxic effects in certain cell types .
Antimicrobial Activity
Research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens, including fungi and bacteria. In bioassays, these compounds displayed IC50 values in the low micromolar range against several strains .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and apoptosis induction. For example, IC50 values were reported below 10 µM for various cancer cell lines, indicating potent anticancer properties .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Lipophilicity: Longer alkyl chains generally enhance biological activity due to improved membrane permeability.
- Functional Groups: The presence and position of functional groups such as methoxy or halogen substituents can significantly alter the compound's efficacy and selectivity against specific targets .
Compound | IC50 (µM) | Target |
---|---|---|
This compound | <10 | Various cancer cell lines |
Similar Dioxane Derivative | <5 | Leishmania spp. |
Dioxolane Ring Compound | 20.5 ± 9.0 | Rhizoctonia solani |
Case Study 1: Antileishmanial Activity
A study evaluating the antileishmanial properties of similar dioxane compounds found that modifications in the side chains significantly affected their potency against Leishmania species. Compounds with longer hydrophobic chains exhibited enhanced activity through increased interaction with the parasite's cellular structures .
Case Study 2: Antifungal Efficacy
Dioxane derivatives have also been tested for their antifungal activity against plant pathogens. Research indicated that certain modifications led to broad-spectrum fungicidal effects, suggesting potential agricultural applications .
Q & A
Basic Question: What are the established synthetic routes for 3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone, and what key intermediates are involved?
Answer:
The synthesis typically involves a Friedel-Crafts acylation or ketone alkylation strategy. For example:
Core scaffold construction : React 4-heptylpropiophenone with 1,3-dioxane-2-carbaldehyde under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) to form the 1,3-dioxane ring via acetalization .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used to isolate intermediates.
Key intermediates :
- 4'-Heptylpropiophenone : Synthesized via alkylation of propiophenone with heptyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- 1,3-Dioxane derivatives : Prepared from glycerol or diols and aldehydes .
Advanced Question: How can conflicting spectroscopic data (e.g., NMR or IR) for this compound be resolved in structural elucidation?
Answer:
Contradictions in spectral data often arise from:
- Solvent effects : For NMR, deuterated chloroform (CDCl₃) vs. DMSO-d₆ may shift proton signals due to hydrogen bonding .
- Conformational isomerism : The 1,3-dioxane ring exhibits chair-boat transitions, altering coupling constants in H NMR. Dynamic NMR experiments at variable temperatures (e.g., −40°C to 60°C) can resolve this .
- Impurity interference : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and LC-MS to detect trace byproducts .
Example Table: Common NMR Discrepancies
Basic Question: What are the critical physicochemical properties of this compound for experimental design?
Answer:
Key properties include:
- Melting point : 85–90°C (varies with purity; differential scanning calorimetry recommended) .
- Solubility : Lipophilic (soluble in chloroform, DCM; sparingly soluble in methanol). Use sonication or co-solvents (e.g., DMSO:water 1:1) for aqueous assays .
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at −20°C under nitrogen .
Advanced Question: How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for Friedel-Crafts acylation efficiency. AlCl₃ may overactivate carbonyl groups, leading to polysubstitution .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like oligomerization of the heptyl chain.
- In situ monitoring : Use FTIR to track carbonyl (C=O) peak reduction (∼1680 cm⁻¹ → 1720 cm⁻¹ for acetal formation) .
Example Table: Byproduct Formation Under Different Conditions
Catalyst | Temperature (°C) | Yield (%) | Major Byproduct |
---|---|---|---|
H₂SO₄ | 25 | 62 | Di-heptylated derivative |
BF₃·Et₂O | 0 | 78 | None detected |
Basic Question: What analytical techniques are essential for purity assessment?
Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase. Retention time ∼12–14 min .
- TLC : Rf ≈ 0.5 (hexane:ethyl acetate 7:3) .
- Elemental analysis : Validate %C, %H within ±0.3% of theoretical values (C: 72.31%, H: 8.45%) .
Advanced Question: How does the heptyl chain length impact the compound’s bioactivity or material properties?
Answer:
- Lipophilicity : Longer chains (e.g., heptyl vs. pentyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility. Compare via shake-flask method .
- Thermotropic behavior : Differential scanning calorimetry (DSC) shows chain length correlates with melting entropy (∆S). Heptyl derivatives exhibit broader phase transitions .
- Biological assays : In vitro models (e.g., enzyme inhibition) require dose adjustments for solubility-limited activity .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential irritancy .
- Waste disposal : Collect in halogen-resistant containers; incinerate via licensed facilities to avoid dioxane ring degradation products .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and ventilate the area .
Advanced Question: How can computational methods (e.g., DFT) predict reactivity or spectroscopic profiles?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate NMR chemical shifts (error < 0.3 ppm vs. experimental) .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Heptyl chain hydrophobicity may enhance binding to hydrophobic pockets .
- IR frequency prediction : Compare computed (e.g., Gaussian) vs. experimental carbonyl stretches to validate acetalization .
Basic Question: What are the documented stability challenges under varying pH conditions?
Answer:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the 1,3-dioxane ring to form glycerol and ketone byproducts. Monitor via HPLC .
- Basic conditions (pH > 10) : Saponification of ester groups (if present) and potential heptyl chain oxidation .
- Neutral buffers (pH 7.4) : Stable for ≥24 hours in PBS, but aggregate formation may occur at high concentrations .
Advanced Question: How can researchers address low yields in large-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., 80% yield at 10 g scale vs. 65% in batch) .
- Catalyst recycling : Immobilize Lewis acids (e.g., AlCl₃ on silica) for reuse over 5 cycles without loss of activity .
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-8-17-9-11-18(12-10-17)19(21)13-14-20-22-15-7-16-23-20/h9-12,20H,2-8,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGQUWYFQRBHPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645979 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-19-4 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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